2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid
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Overview
Description
2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid is an organic compound with the molecular formula C9H9F3O2S. This compound features a thiophene ring substituted with a trifluoromethyl group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophenes
Scientific Research Applications
2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It can be used to study the effects of trifluoromethylated compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating inflammation and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methyl-2-[4-(trifluoromethyl)thiazol-5-yl]propanoic acid: Similar structure but with a thiazole ring instead of a thiophene ring.
Uniqueness
2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to phenyl or thiazole analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9F3O2S |
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Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid |
InChI |
InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-15-4-6(5)9(10,11)12/h3-4H,1-2H3,(H,13,14) |
InChI Key |
ODPSVRDGSSNIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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